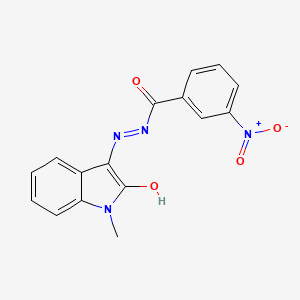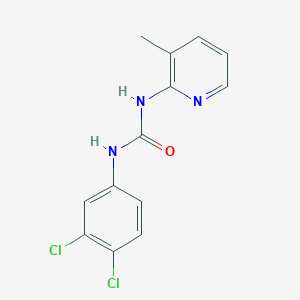
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIH is a yellow crystalline powder that has a molecular formula of C16H12N4O4 and a molecular weight of 328.29 g/mol.
Wirkmechanismus
The mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood. However, it is believed that N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
Biochemical and physiological effects:
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately inducing apoptosis. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has several advantages for lab experiments. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is relatively easy to synthesize and purify, making it readily available for research purposes. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is also stable under normal laboratory conditions and has a long shelf life. However, one of the limitations of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One of the future directions is to study the mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in more detail to gain a better understanding of its anticancer activity. Another future direction is to investigate the potential of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide as a therapeutic agent for other diseases, such as inflammation and microbial infections. Additionally, future research could focus on developing new analogs of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide with improved solubility and potency.
In conclusion, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to possess potent anticancer activity, anti-inflammatory, antioxidant, and antimicrobial properties. Although the mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood, it is believed that N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide exerts its anticancer activity by inducing apoptosis in cancer cells. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including ease of synthesis and stability. However, its low solubility in water is a limitation. There are several future directions for the research on N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, including studying its mechanism of action in more detail and investigating its potential as a therapeutic agent for other diseases.
Synthesemethoden
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzohydrazide and isatin in the presence of acetic acid. The reaction mixture is then heated under reflux for a few hours, followed by cooling and filtration. The resulting product is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is in the field of medicinal chemistry. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-8-3-2-7-12(13)14(16(19)22)17-18-15(21)10-5-4-6-11(9-10)20(23)24/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOULRKPVQPWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)
![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)



methanone](/img/structure/B5856734.png)

![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)


![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)


